

6-Iodoquinolin-4-ol molecular weight and formula

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Compound of Interest

Compound Name: **6-Iodoquinolin-4-ol**

Cat. No.: **B1312100**

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An In-Depth Technical Guide to **6-Iodoquinolin-4-ol**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **6-Iodoquinolin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, outline its synthetic pathways with mechanistic insights, discuss its reactivity and potential for derivatization, and explore its applications as a crucial building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile chemical intermediate.

Core Physicochemical Properties

6-Iodoquinolin-4-ol, also known by its tautomeric name 6-iodo-1H-quinolin-4-one, is a quinoline derivative characterized by an iodine atom at the 6-position and a hydroxyl group at the 4-position.^[1] This substitution pattern makes it a highly valuable and versatile scaffold in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the quinolin-4-one core is a well-established pharmacophore found in numerous biologically active molecules.^{[2][3]}

Table 1: Physicochemical Data for **6-Iodoquinolin-4-ol**

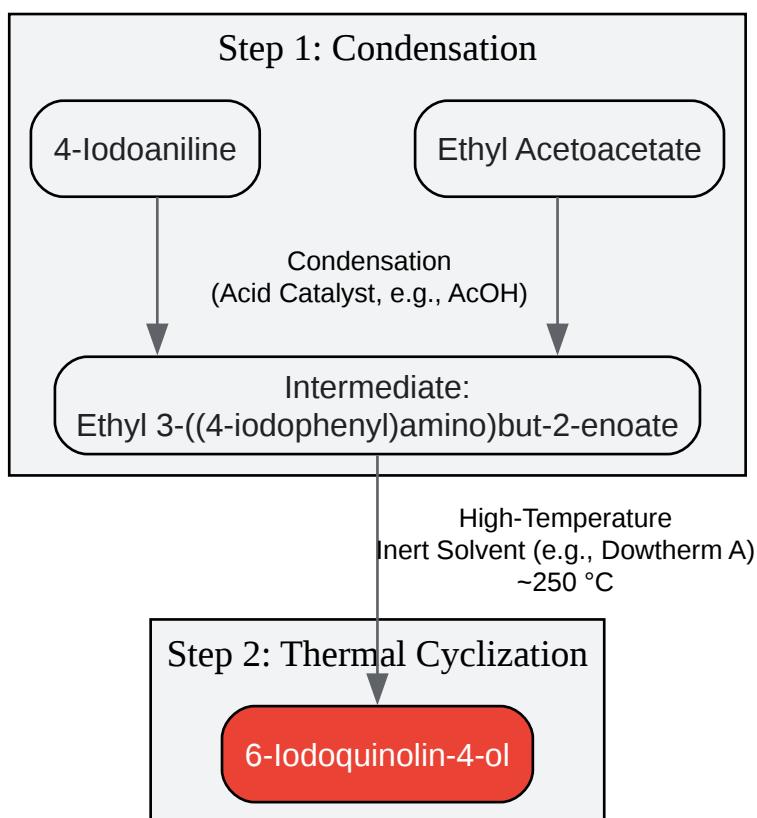
Property	Value	Source
IUPAC Name	6-iodo-1H-quinolin-4-one	PubChem[1]
Molecular Formula	C ₉ H ₆ INO	PubChem[1]
Molecular Weight	271.05 g/mol	PubChem[1]
CAS Number	342617-07-6	PubChem[1]
Monoisotopic Mass	270.94941 Da	PubChem[1]

Synthesis of 6-Iodoquinolin-4-ol

The construction of the **6-Iodoquinolin-4-ol** scaffold is most effectively achieved through the Conrad-Limpach reaction. This classic method involves the condensation of a substituted aniline with a β -ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one ring system.[4] This approach is favored for its reliability and ability to introduce substituents at specific positions on the quinoline core.

Synthetic Workflow: The Conrad-Limpach Reaction

The synthesis commences with commercially available 4-iodoaniline and an appropriate β -ketoester, such as ethyl acetoacetate. The choice of 4-iodoaniline directly installs the essential iodine atom at the desired 6-position of the final quinoline ring.



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Caption: Synthetic workflow for **6-Iodoquinolin-4-ol** via the Conrad-Limpach reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)but-2-enoate (Condensation)

- To a round-bottom flask, add 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.
- Heat the mixture gently (e.g., 80-100 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
- Upon completion, remove the water formed during the reaction, typically under reduced pressure, to yield the crude enamine intermediate.

Causality: The initial step is a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β -ketoester, followed by dehydration. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Driving off the water by-product shifts the equilibrium towards the formation of the enamine product.

Step 2: Synthesis of **6-Iodoquinolin-4-ol** (Thermal Cyclization)

- The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.[4][5]
- The reaction mixture is heated to a high temperature, typically around 250 °C, under an inert atmosphere (e.g., nitrogen or argon).[4]
- The cyclization reaction is usually rapid (30-60 minutes) and can be monitored by TLC.
- Upon completion, the mixture is cooled to room temperature, causing the solid product, **6-Iodoquinolin-4-ol**, to precipitate.
- The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or ethanol) to remove residual high-boiling solvent, and dried.[4]

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The electron-donating character of the enamine nitrogen activates the aromatic ring, which then attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable heterocyclic quinolin-4-one system. An inert, high-boiling solvent is crucial to achieve the required temperature while preventing unwanted side reactions.

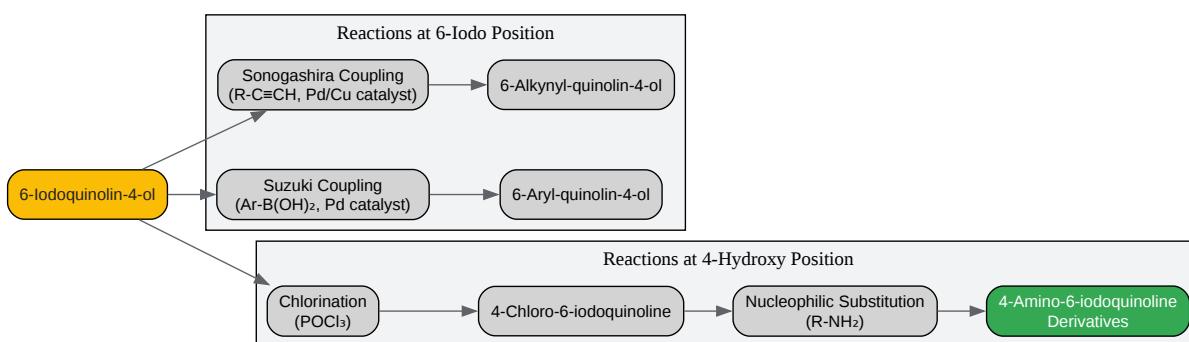
Chemical Reactivity and Derivatization Potential

6-Iodoquinolin-4-ol is a valuable intermediate precisely because its functional groups offer distinct and orthogonal handles for further chemical modification. This allows for the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

- The 6-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This position can be functionalized via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of

aryl, alkynyl, vinyl, or amino substituents. This versatility is critical for tuning the electronic and steric properties of potential drug candidates.

- The 4-Hydroxyl Group: The hydroxyl group exists in tautomeric equilibrium with its keto form (quinolin-4-one). It can be readily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl_3).^{[4][5]} This 4-chloroquinoline derivative is highly reactive towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), allowing for the facile introduction of amines and other nucleophiles at the 4-position. This transformation is fundamental in the synthesis of many antimalarial drugs and kinase inhibitors.^{[3][6]}



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Caption: Key derivatization pathways for **6-Iodoquinolin-4-ol**.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.^[2] **6-Iodoquinolin-4-ol** serves as a key starting material for accessing novel quinoline derivatives with therapeutic potential.

- Anticancer Agents: The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors.^[3] For instance, 6-Iodo-4(H)-quinazolinone, a related heterocyclic intermediate, is a key building block for Lapatinib, a targeted cancer therapy.^[7] By converting **6-Iodoquinolin-4-ol** to its 4-amino derivatives and further modifying the 6-position, researchers can synthesize libraries of compounds to screen for inhibitory activity against various protein kinases implicated in cancer progression.
- Antimalarial Drugs: The 4-aminoquinoline core is famously present in antimalarial drugs like Chloroquine. The ability to functionalize both the 4- and 6-positions of the quinoline ring using **6-Iodoquinolin-4-ol** as a precursor allows for the development of new analogs to combat drug-resistant strains of malaria.^[6]
- Antiviral and Antibacterial Agents: Quinolone derivatives have a long history as antibiotics.^[2] Modifications to the core structure, enabled by intermediates like **6-Iodoquinolin-4-ol**, can lead to the discovery of new agents with improved potency, spectrum of activity, or reduced resistance.^[8]

Safety and Handling

As a laboratory chemical, **6-Iodoquinolin-4-ol** must be handled with appropriate safety precautions.

- Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Recommended Handling Procedures:
 - Always handle this compound in a well-ventilated chemical fume hood.^[9]
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.^[10]

- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[[11](#)]
- In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[[10](#)]
- Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [[9](#)]

Conclusion

6-Iodoquinolin-4-ol is a strategically important chemical intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. Its synthesis via the robust Conrad-Limpach reaction is well-established. The compound provides a direct route to a vast chemical space of substituted quinolines, making it an indispensable tool for medicinal chemists engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research.

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